6-Bromo-4-chloropyrido[2,3-d]pyrimidine
Overview
Description
6-Bromo-4-chloropyrido[2,3-d]pyrimidine is a heterocyclic compound with the molecular formula C7H3BrClN3. It is a derivative of pyrido[2,3-d]pyrimidine, which is a fused bicyclic system containing both pyridine and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloropyrido[2,3-d]pyrimidine typically involves the following steps:
Starting Material: The synthesis begins with 2-amino-5-bromonicotinic acid.
Cyclization: The starting material undergoes cyclization with formic acid, triethyl orthoformate, or formamide to form 6-bromopyrido[2,3-d]pyrimidin-4-ol.
Chlorination: The 6-bromopyrido[2,3-d]pyrimidin-4-ol is then chlorinated to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to improve yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-chloropyrido[2,3-d]pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, substitution with an amine would yield an amino derivative of the compound .
Scientific Research Applications
6-Bromo-4-chloropyrido[2,3-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active molecules, including kinase inhibitors and antiviral agents.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Research: It serves as a tool compound in studies investigating the function of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloropyrido[2,3-d]pyrimidine depends on its specific application:
Comparison with Similar Compounds
Similar Compounds
6-Bromo-4-chlorothieno[2,3-d]pyrimidine: This compound is structurally similar but contains a thiophene ring instead of a pyridine ring.
4-Chloro-6-methylpyrido[2,3-d]pyrimidine: This compound has a methyl group instead of a bromine atom at the 6-position.
Uniqueness
6-Bromo-4-chloropyrido[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
6-bromo-4-chloropyrido[2,3-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClN3/c8-4-1-5-6(9)11-3-12-7(5)10-2-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOCJQZPMNEQJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=NC=N2)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680739 | |
Record name | 6-Bromo-4-chloropyrido[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90680739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215787-31-7 | |
Record name | 6-Bromo-4-chloropyrido[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90680739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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